molecular formula C10H14ClNO4 B2882323 2-Amino-2-(2,4-dimethoxyphenyl)acetic acid hydrochloride CAS No. 2137451-44-4

2-Amino-2-(2,4-dimethoxyphenyl)acetic acid hydrochloride

Cat. No.: B2882323
CAS No.: 2137451-44-4
M. Wt: 247.68
InChI Key: DCBDCLOIRACMKS-UHFFFAOYSA-N
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Description

2-Amino-2-(2,4-dimethoxyphenyl)acetic acid hydrochloride is a chemical compound with the molecular formula C10H13NO4·HCl and a molecular weight of 247.68 g/mol . This compound is known for its unique structure, which includes an amino group and two methoxy groups attached to a phenyl ring. It is commonly used in various scientific research applications due to its versatile chemical properties.

Scientific Research Applications

2-Amino-2-(2,4-dimethoxyphenyl)acetic acid hydrochloride has a wide range of applications in scientific research:

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2,4-dimethoxyphenyl)acetic acid hydrochloride typically involves the reaction of 2,4-dimethoxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-(2,4-dimethoxyphenyl)acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives and oxo compounds, which can be further utilized in different applications .

Comparison with Similar Compounds

  • 2-Amino-2-(2,4-difluorophenyl)acetic acid
  • 2-Amino-2-(4-hydroxyphenyl)acetic acid
  • 2-Amino-2-(3,5-dihydroxyphenyl)acetic acid

Comparison: Compared to these similar compounds, 2-Amino-2-(2,4-dimethoxyphenyl)acetic acid hydrochloride is unique due to the presence of two methoxy groups on the phenyl ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-amino-2-(2,4-dimethoxyphenyl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4.ClH/c1-14-6-3-4-7(8(5-6)15-2)9(11)10(12)13;/h3-5,9H,11H2,1-2H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBDCLOIRACMKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(C(=O)O)N)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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